Cas no 941083-73-4 (2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one)

2-Benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound featuring a fused pyrroloquinoline core with a benzyl substituent at the 2-position and a methyl group at the 9-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s rigid polycyclic framework enhances its potential as a scaffold for developing biologically active molecules, particularly in medicinal chemistry applications. Its well-defined synthetic route allows for high purity and reproducibility, ensuring reliability in research settings. The presence of both aromatic and aliphatic substituents offers versatility for further functionalization, broadening its utility in targeted molecular design.
2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one structure
941083-73-4 structure
商品名:2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one
CAS番号:941083-73-4
MF:C19H16N2O
メガワット:288.343144416809
MDL:MFCD09396705
CID:5053582

2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one 化学的及び物理的性質

名前と識別子

    • 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
    • 2-benzyl-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one
    • NE41006
    • Z235346293
    • 2-Benzyl-2,3-dihydro-9-methyl-1H-pyrrolo[3,4-b]quinoline-1-one
    • 2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one
    • MDL: MFCD09396705
    • インチ: 1S/C19H16N2O/c1-13-15-9-5-6-10-16(15)20-17-12-21(19(22)18(13)17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
    • InChIKey: WKRTVONHHXJBQT-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(C)C3C=CC=CC=3N=C2CN1CC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 418
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 33.2

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 533.1±50.0 °C at 760 mmHg
  • フラッシュポイント: 276.2±30.1 °C
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one セキュリティ情報

2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27869-2.5g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 98%
2.5g
$503.0 2023-09-09
Enamine
EN300-27869-10.0g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 98%
10.0g
$1101.0 2023-02-14
Enamine
EN300-27869-5.0g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 98%
5.0g
$743.0 2023-02-14
Enamine
EN300-27869-1.0g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 98%
1.0g
$256.0 2023-02-14
Enamine
EN300-27869-0.25g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 98%
0.25g
$92.0 2023-09-09
Enamine
EN300-27869-10g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 98%
10g
$1101.0 2023-09-09
Enamine
EN300-27869-5g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 98%
5g
$743.0 2023-09-09
Aaron
AR019LE9-250mg
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 95%
250mg
$152.00 2025-02-10
A2B Chem LLC
AV26149-5g
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 95%
5g
$818.00 2024-07-18
A2B Chem LLC
AV26149-500mg
2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
941083-73-4 95%
500mg
$220.00 2024-07-18

2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-one 関連文献

2-Benzyl-9-methyl-1H,2H,3H-pyrrolo3,4-bquinolin-1-oneに関する追加情報

2-Benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one: A Comprehensive Overview

The compound with CAS No. 941083-73-4, commonly referred to as 2-Benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrroloquinoline derivatives, which are known for their unique structural features and potential bioactivity. The pyrrolo[3,4-b]quinolinone core of this molecule is a bicyclic system that combines a pyrrole ring fused to a quinoline moiety, creating a rigid and aromatic framework that is often associated with interesting electronic properties and biological activities.

Recent studies have highlighted the importance of pyrroloquinoline derivatives in drug discovery efforts. For instance, researchers have explored the potential of these compounds as inhibitors of various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The benzyl group attached at the 2-position of the pyrrole ring in this compound introduces additional complexity to its structure, potentially enhancing its solubility and bioavailability. Furthermore, the methyl group at the 9-position of the quinoline ring may play a role in modulating the compound's electronic properties and interactions with biological targets.

One of the most intriguing aspects of 2-Benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is its ability to act as a ligand for certain metal ions. This property has led to investigations into its use in coordination chemistry and materials science. For example, studies have shown that this compound can form stable complexes with transition metals such as copper and zinc, which may have applications in catalysis or as sensors for metal ions in biological systems.

In terms of synthesis, the preparation of pyrrolo[3,4-b]quinolinone derivatives typically involves multi-step organic reactions. One common approach is the condensation of appropriate amino compounds with carbonyl-containing precursors under acidic or basic conditions. The introduction of substituents like the benzyl and methyl groups requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have also opened new avenues for synthesizing these compounds in an environmentally friendly manner.

The biological evaluation of 2-Benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one has revealed promising results in several areas. For instance, preliminary assays have demonstrated its ability to inhibit certain kinases involved in cell signaling pathways that are critical for cancer cell proliferation. Additionally, this compound has shown antioxidant properties in vitro, suggesting its potential use as a protective agent against oxidative stress-related diseases.

Looking ahead, ongoing research is focused on further elucidating the mechanism of action of this compound and exploring its therapeutic potential. Collaborative efforts between chemists and biologists are expected to yield new insights into its interactions with cellular targets and its pharmacokinetic profile. Moreover, computational modeling techniques are being employed to design analogs with improved potency and selectivity.

In conclusion, 2-Benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one represents a valuable addition to the arsenal of pyrroloquinoline derivatives being studied for their diverse applications. Its unique structure and promising biological properties make it an attractive candidate for further exploration in both academic research and industrial development.

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